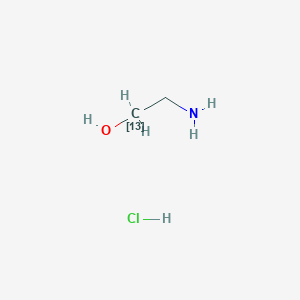
2-amino(113C)ethanol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino(113C)ethanol;hydrochloride, also known as ethanolamine hydrochloride, is a chemical compound with the molecular formula C2H8ClNO. It is a colorless, viscous liquid with an ammonia-like odor. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
2-Amino(113C)ethanol;hydrochloride can be synthesized through the reaction of ethylene oxide with ammonia, followed by the addition of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylene oxide and ammonia are reacted in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. This method ensures efficient production and high-quality output .
化学反应分析
Types of Reactions
2-Amino(113C)ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperature and pressure conditions to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include various amines, aldehydes, and substituted ethanolamine derivatives. These products have significant applications in different fields .
科学研究应用
2-Amino(113C)ethanol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is involved in the synthesis of phospholipids, which are essential components of cell membranes.
Medicine: It is used in the formulation of pharmaceuticals and as a precursor for the synthesis of various drugs.
Industry: It is used in the production of surfactants, emulsifiers, and corrosion inhibitors
作用机制
The mechanism of action of 2-amino(113C)ethanol;hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it acts as a precursor for the synthesis of phosphatidylethanolamine, a key component of cell membranes. It also plays a role in the removal of carbon dioxide and hydrogen sulfide from natural gas and other gases .
相似化合物的比较
Similar Compounds
Similar compounds to 2-amino(113C)ethanol;hydrochloride include:
- N-Methylethanolamine
- Diethanolamine
- Triethanolamine
Comparison
Compared to these similar compounds, this compound is unique due to its bifunctional nature, containing both a primary amine and a primary alcohol. This dual functionality allows it to participate in a wide range of chemical reactions, making it highly versatile in various applications .
属性
分子式 |
C2H8ClNO |
|---|---|
分子量 |
98.54 g/mol |
IUPAC 名称 |
2-amino(113C)ethanol;hydrochloride |
InChI |
InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i2+1; |
InChI 键 |
PMUNIMVZCACZBB-CGOMOMTCSA-N |
手性 SMILES |
C([13CH2]O)N.Cl |
规范 SMILES |
C(CO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


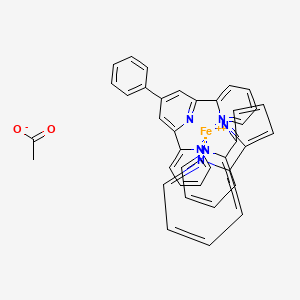
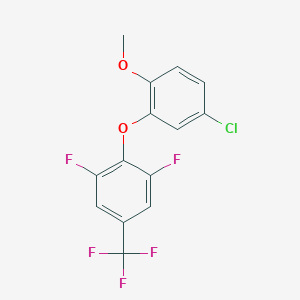
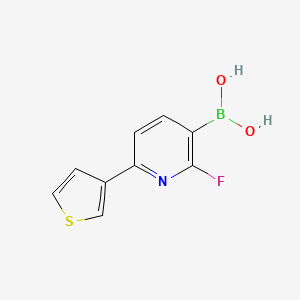

![Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]-](/img/structure/B14080000.png)
![1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide](/img/structure/B14080008.png)
![tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14080015.png)
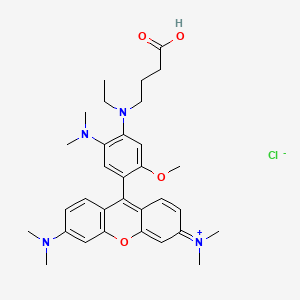
![4-Amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate](/img/structure/B14080030.png)

![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)
![6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14080049.png)
![3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole](/img/structure/B14080055.png)
![3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B14080064.png)
